

Application Note: Quantification of 4-Undecylphenol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Phenol, 4-undecyl-

Cat. No.: B1606866

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Introduction

4-Undecylphenol is an alkylphenol of interest in various fields, including environmental monitoring and as a potential endocrine disruptor. Accurate and reliable quantification is crucial for toxicological studies and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 4-undecylphenol in solution. The described method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) for the separation and quantification of 4-undecylphenol. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. Detection is performed at a wavelength where 4-undecylphenol exhibits maximum absorbance or fluorescence, ensuring high sensitivity and selectivity. Sample preparation involves a simple filtration step for clean samples or a more rigorous Solid Phase Extraction (SPE) for complex matrices to remove interfering substances.

Experimental Protocols

1. Materials and Reagents

- 4-Undecylphenol reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade, for SPE)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 ODS)
- Syringe filters (0.45 μm)

2. Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
- Analytical column: C18, 5 μm particle size, 4.6 x 250 mm (or similar)
- Data acquisition and processing software

3. Preparation of Standard Solutions

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of 4-undecylphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 $\mu\text{g/mL}$).

4. Sample Preparation

- For Clean Samples (e.g., formulated solutions): Dilute the sample with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 μm syringe filter before injection.

- For Complex Matrices (e.g., environmental water, biological fluids):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
 - Load the sample onto the SPE cartridge.
 - Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities.
 - Elute the 4-undecylphenol with a small volume of methanol or acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
 - Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

5. HPLC Method Parameters

Parameter	Value
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile : Water (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40 °C
Detection (DAD)	227 nm
Detection (FLD)	Excitation: 225 nm, Emission: 305 nm
Run Time	10 minutes

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.^[1] Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

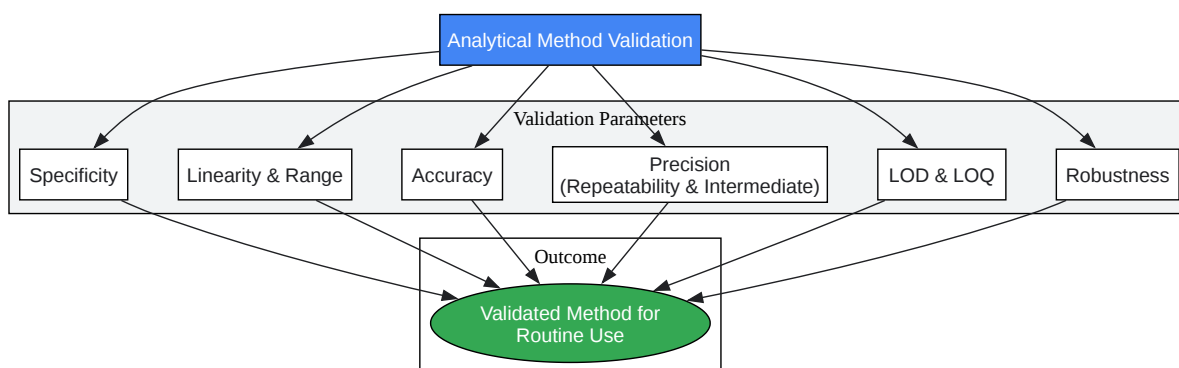
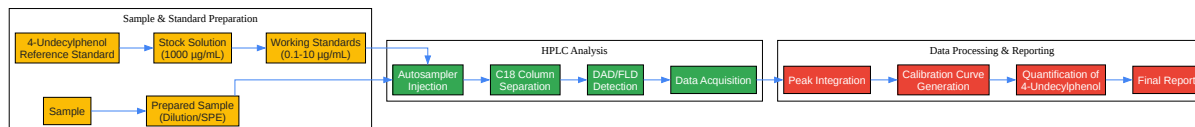
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area (n=6)	$\leq 2.0\%$

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity (r^2)	> 0.999
Range	0.1 - 10 $\mu\text{g/mL}$
LOD	0.02 $\mu\text{g/mL}$
LOQ	0.07 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (Intra-day %RSD)	< 2.0%
Precision (Inter-day %RSD)	< 3.0%

Visualizations



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References

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- 3. Steps for HPLC Method Validation | Pharmaguideline [[pharmaguideline.com](https://www.pharmaguideline.com)]
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